3,4,6-Trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is a chemical compound with a unique structure that includes trifluoromethyl groups and an oxolane ring
Preparation Methods
The synthesis of 3,4,6-Trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile typically involves multiple steps. One common method includes the reaction of a suitable trifluoromethylated benzene derivative with an oxolane-containing reagent under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3,4,6-Trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3,4,6-Trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its trifluoromethyl and oxolane groups. These interactions can lead to the modulation of specific pathways, resulting in the desired chemical or biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
3,4,6-Trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile can be compared with other trifluoromethylated benzene derivatives, such as:
2,4,6-Trifluoronitrobenzene: This compound also contains trifluoromethyl groups but differs in its functional groups and applications.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another similar compound with different halogen substitutions, leading to varied chemical properties and uses.
These comparisons highlight the unique properties of this compound, particularly its combination of trifluoromethyl and oxolane groups, which contribute to its distinct reactivity and applications.
Properties
CAS No. |
61079-87-6 |
---|---|
Molecular Formula |
C12H7F3N2O |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
3,4,6-trifluoro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H7F3N2O/c13-10-6(4-16)7(5-17)11(14)12(15)9(10)8-2-1-3-18-8/h8H,1-3H2 |
InChI Key |
MMVKPKAZDOOLSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=C(C(=C(C(=C2F)F)C#N)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.